methyl octahydro-1H-indole-3-carboxylate hydrochloride
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Overview
Description
Methyl octahydro-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-indole-3-carboxylate hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-indole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Methyl octahydro-1H-indole-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-indole-3-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of biologically active molecules.
Uniqueness
Its octahydroindole ring system provides a distinct scaffold for the development of novel compounds with diverse biological activities .
Properties
CAS No. |
2751621-70-0 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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